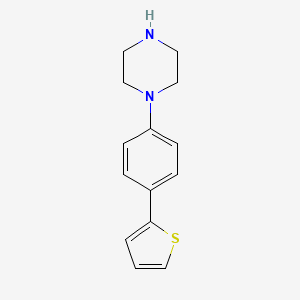
5-Bromo-2-(3-fluorophenoxy)pyridine
概要
説明
5-Bromo-2-(3-fluorophenoxy)pyridine is an organic compound with the molecular formula C11H7BrFNO . It has a molecular weight of 268.09 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(3-fluorophenoxy)pyridine is 1S/C11H7BrFNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-(3-fluorophenoxy)pyridine are not available, bromination reactions are generally well-studied. For instance, bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .Physical And Chemical Properties Analysis
5-Bromo-2-(3-fluorophenoxy)pyridine is a solid or liquid at room temperature . It should be stored in a dry, sealed environment at room temperature .科学的研究の応用
Pharmacology
In pharmacology, 5-Bromo-2-(3-fluorophenoxy)pyridine is utilized as a building block for the synthesis of various biologically active molecules. Its unique structure allows it to interact with different biological targets, potentially leading to the development of new medications. For instance, derivatives of this compound could be explored for their potential as inhibitors of certain enzymes or receptors within cellular pathways .
Material Science
Within material science, this compound’s properties may be harnessed in the creation of novel polymers or coatings. Its ability to introduce fluorine atoms into a material can significantly alter the material’s characteristics, such as increasing resistance to solvents or improving thermal stability .
Chemical Synthesis
5-Bromo-2-(3-fluorophenoxy)pyridine: serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including coupling reactions, to form complex molecules. This is particularly valuable in the synthesis of compounds with specific configurations needed for advanced research in chemistry and biology .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry. Its distinct molecular weight and structural features make it suitable for use in method development and calibration processes .
Environmental Science
Research in environmental science might employ 5-Bromo-2-(3-fluorophenoxy)pyridine to study the environmental fate of brominated and fluorinated organic compounds. Understanding its breakdown and interaction with environmental factors contributes to assessing the impact of similar compounds on ecosystems .
Biochemistry
In biochemistry, the compound’s role could extend to probing the structure-activity relationships of biomolecules. By incorporating it into larger biomolecules, researchers can investigate how changes in molecular structure affect biological function, which is crucial for drug design and understanding fundamental biological processes .
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, and H332 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Target of Action
It is known that this compound is often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 5-Bromo-2-(3-fluorophenoxy)pyridine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions, it can be inferred that this compound plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid or liquid at room temperature and should be stored in a dry environment . These characteristics may influence its bioavailability.
Result of Action
Given its role in suzuki–miyaura cross-coupling reactions, it can be inferred that this compound contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-(3-fluorophenoxy)pyridine. For instance, the compound should be stored in a dry environment to maintain its stability . Additionally, the success of Suzuki–Miyaura cross-coupling reactions, in which this compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
5-bromo-2-(3-fluorophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNBVJSHHGWJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-fluorophenoxy)pyridine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

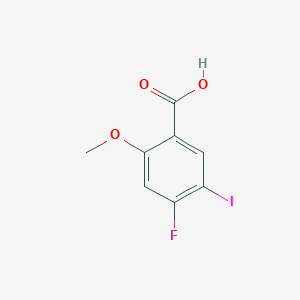
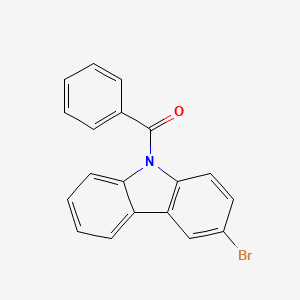
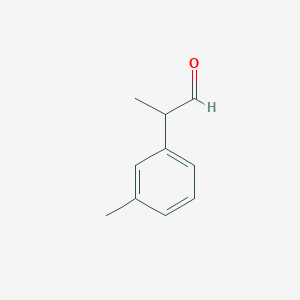
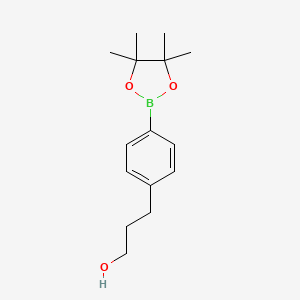







![3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-](/img/structure/B1444323.png)
